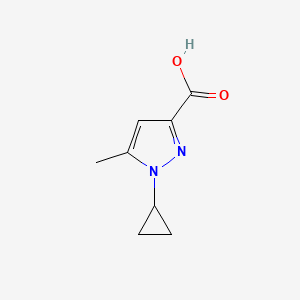

1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid is a chemical compound with the molecular formula C8H10N2O2. This compound belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, making them valuable scaffolds in various chemical and pharmaceutical applications .

Vorbereitungsmethoden

The synthesis of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of cyclopropyl hydrazine with 3-methyl-2-butanone, followed by cyclization and subsequent carboxylation to yield the desired product . Industrial production methods often employ optimized reaction conditions to maximize yield and purity, utilizing catalysts and controlled environments to ensure consistency and efficiency .

Analyse Chemischer Reaktionen

1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Agricultural Chemistry

1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid is utilized as a building block in the synthesis of agrochemicals, particularly herbicides. These herbicides are crucial for controlling unwanted plant growth, thereby enhancing crop yields. Research has demonstrated that this compound exhibits promising properties in inhibiting specific enzymes related to plant growth regulation, which can lead to effective pest management strategies .

Pharmaceutical Development

In the pharmaceutical industry, this compound serves as an intermediate in the production of various medications. Its structural properties allow it to interact with biological targets, influencing metabolic pathways and enzyme activities. This interaction is vital for drug discovery and development processes aimed at treating specific health conditions.

Biochemistry

The compound plays a significant role in biochemical assays, aiding researchers in understanding metabolic pathways and enzyme activities. It can act as both an inhibitor and an activator of specific enzymes, altering their catalytic functions through binding interactions. This modulation of enzyme activity is crucial for elucidating the mechanisms underlying various biochemical processes .

In material science, this compound contributes to the formulation of advanced materials, including polymers and coatings. These materials are essential for creating durable and functional products that meet various industrial needs. The unique chemical structure of this compound allows for modifications that enhance material properties such as strength and resistance to environmental factors .

Analytical Chemistry

The compound is also employed in analytical chemistry methods to detect and quantify other substances. Its ability to interact with various chemical species makes it useful in environmental monitoring and quality control processes within laboratories .

Case Study 1: Enzyme Interaction

A study investigated the effects of this compound on specific enzyme activities in vitro. Results indicated that at low concentrations, the compound enhanced enzyme activity, while higher concentrations led to inhibition. This dose-dependent effect is critical for developing therapeutic applications where precise dosage is essential for efficacy without toxicity .

Case Study 2: Herbicide Development

Research focused on the synthesis of novel herbicides incorporating this compound showed significant efficacy against common agricultural pests. The study highlighted the compound's role in inhibiting target enzymes involved in plant growth regulation, demonstrating its potential as a key ingredient in future herbicide formulations .

Wirkmechanismus

The mechanism of action of 1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators and exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid can be compared with other pyrazole derivatives, such as:

1-Phenyl-3-methylpyrazole-5-carboxylic acid: Similar in structure but with a phenyl group instead of a cyclopropyl group, leading to different chemical and biological properties.

3,5-Dimethylpyrazole-1-carboxylic acid: Lacks the cyclopropyl group, resulting in distinct reactivity and applications.

1-Cyclopropyl-3,5-dimethylpyrazole:

Biologische Aktivität

1-Cyclopropyl-5-methylpyrazole-3-carboxylic acid is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

This compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the cyclopropyl group enhances the compound's reactivity and binding properties, making it a valuable scaffold for drug development.

Biological Activities

This compound exhibits a broad spectrum of biological activities, including:

- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties, inhibiting the growth of various bacterial strains.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through the modulation of specific signaling pathways .

- Anticancer Properties : Preliminary research indicates that it may inhibit cancer cell proliferation, making it a candidate for further investigation in oncology .

The mechanisms underlying the biological activities of this compound involve several biochemical interactions:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways. For instance, it can interact with cytochrome P450 enzymes, influencing drug metabolism and efficacy.

- Cell Signaling Modulation : It affects various cell signaling pathways, potentially altering gene expression and cellular responses. This modulation can lead to changes in cell proliferation and apoptosis .

- Binding Interactions : The compound binds to specific biomolecules (e.g., proteins and nucleic acids), which can either activate or inhibit their functions. This interaction often involves hydrogen bonding and hydrophobic interactions .

Research Findings

Recent studies have focused on the pharmacological potential and safety profile of this compound. Key findings include:

- Dose-dependent Effects : Research indicates that the biological effects vary with dosage. Low doses may enhance enzyme activity, while high doses could lead to toxicity .

- Stability and Degradation : Laboratory studies have shown that the compound's stability can influence its long-term biological activity. Degradation over time may reduce efficacy .

- Animal Model Studies : In vivo studies have provided insights into its therapeutic potential and side effects, highlighting the importance of dosage optimization for safe application .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Anticancer Research : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .

- Inflammation Models : In animal models of inflammation, administration of this compound resulted in reduced inflammatory markers, indicating its therapeutic promise in treating inflammatory diseases .

Eigenschaften

IUPAC Name |

1-cyclopropyl-5-methylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-4-7(8(11)12)9-10(5)6-2-3-6/h4,6H,2-3H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UATWKBGWKGDQEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2CC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.